N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine
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Overview
Description
N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine is a complex organic compound primarily used in organic electronics. This compound is known for its high hole mobility and favorable charge transport characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) devices, and other electronic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine involves multiple steps, including the formation of biphenyl and naphthalenyl intermediates. The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, and toluene, with catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for electronic applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds, which can be further utilized in various applications.
Scientific Research Applications
N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine is extensively used in scientific research, particularly in the field of organic electronics. Its high hole mobility and favorable charge transport characteristics make it an ideal material for:
Organic Light-Emitting Diodes (OLEDs): Used as a hole transport layer to improve device efficiency and longevity.
Organic Photovoltaic (OPV) Devices: Enhances charge transport and overall device performance.
Organic Field-Effect Transistors (OFETs): Utilized for its excellent charge carrier mobility.
Organic Photodetectors: Improves sensitivity and response time in photodetector applications.
Mechanism of Action
The mechanism by which N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine exerts its effects involves its ability to transport holes efficiently. The molecular targets include the active layers in electronic devices, where it facilitates the movement of charge carriers, thereby enhancing the overall performance of the device. The pathways involved include the injection and transport of holes through the organic layers, leading to improved device efficiency.
Comparison with Similar Compounds
Similar Compounds
- N4,N4-Di(biphenyl-4-yl)-N4-(naphthalen-1-yl)-N4-phenyl-biphenyl-4,4-diamine
- N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine
Uniqueness
N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine stands out due to its unique structure, which provides high hole mobility and favorable charge transport characteristics. This makes it particularly suitable for applications in organic electronics, where efficient charge transport is crucial for device performance.
Properties
Molecular Formula |
C86H61N2OP |
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Molecular Weight |
1169.4 g/mol |
IUPAC Name |
N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C86H61N2OP/c89-90(80-24-8-3-9-25-80,81-58-50-72(51-59-81)68-42-34-64(35-43-68)62-30-38-66(39-31-62)70-46-54-78(55-47-70)87(76-20-4-1-5-21-76)85-28-14-18-74-16-10-12-26-83(74)85)82-60-52-73(53-61-82)69-44-36-65(37-45-69)63-32-40-67(41-33-63)71-48-56-79(57-49-71)88(77-22-6-2-7-23-77)86-29-15-19-75-17-11-13-27-84(75)86/h1-61H |
InChI Key |
MCZBZJSBEPBYPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC2=CC=CC=C21)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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